Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-
Description
Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (hereafter referred to as the target compound) is a substituted benzoic acid derivative featuring a tertiary amine group at the 4-position of the benzene ring. This amine group is bonded to both a 3,4-dimethoxyphenyl moiety and a 3-pyridinylmethyl substituent. The compound’s structure combines aromatic, heterocyclic, and polar functional groups, which may confer unique physicochemical and pharmacological properties.
Properties
CAS No. |
651022-86-5 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-10-9-18(12-20(19)27-2)23(14-15-4-3-11-22-13-15)17-7-5-16(6-8-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
GAJOCFUTGRDBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boronic acids as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzoic Acid, 4-[[(3,4-Dimethoxyphenyl)Amino]Methyl]-
- Structure: Features a 3,4-dimethoxyphenyl group linked via a methylene bridge to the amino group at the 4-position of benzoic acid.
- Key Differences : Lacks the 3-pyridinylmethyl substituent present in the target compound.
- Lower molecular weight and hydrophilicity compared to the target compound may influence solubility and membrane permeability .
4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Benzoic Acid
- Structure: Substituted with a pyrimidinylamino group containing a 3-pyridinyl substituent at the 3-position of the benzoic acid.
- Key Differences : The pyridinyl group is part of a pyrimidine ring system, unlike the direct pyridinylmethyl linkage in the target compound.
- Increased rigidity due to the fused pyrimidine ring may reduce conformational flexibility, affecting binding kinetics .
Benzoic Acid, 4-[[[4-(3,4-Dimethoxyphenyl)-2-Pyrimidinyl]Amino]Methyl]-
- Structure : Combines a 3,4-dimethoxyphenyl-substituted pyrimidine ring linked via a methylene group to the benzoic acid core.
- Key Differences : The pyrimidine ring replaces the tertiary amine structure of the target compound.
- Implications :
4-[(2-Pyridinylmethyl)Amino]Benzoic Acid
- Structure: Contains a 2-pyridinylmethyl group attached to the amino substituent at the 4-position.
- Key Differences : Lacks the 3,4-dimethoxyphenyl group and uses 2-pyridinyl instead of 3-pyridinyl.
- Implications: Positional isomerism of the pyridine ring (2- vs. 3-) may affect steric interactions with binding pockets.
Structural and Functional Comparison Table
Research Findings and Implications
- Methoxy Groups : The 3,4-dimethoxyphenyl substituent in the target compound and its analogues (e.g., ) is associated with increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Pyridine vs. Pyrimidine: Pyridine-containing derivatives (e.g., ) show variability in receptor affinity depending on the substituent’s position and conjugation.
- Tertiary Amine vs. Secondary Amine: The tertiary amine in the target compound may offer greater resistance to enzymatic degradation compared to secondary amines in analogues like 4-[(2-pyridinylmethyl)amino]benzoic acid .
Biological Activity
Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- (CAS Number: 593237-21-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group. Its molecular formula is , indicating a relatively large and complex structure that contributes to its unique biological properties.
The biological activity of benzoic acid derivatives often involves interaction with specific molecular targets. For instance, the compound may modulate enzyme activity or interfere with cellular signaling pathways, which can lead to various pharmacological effects.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study tested various derivatives against Gram-positive bacteria, revealing that modifications on the aniline moiety could enhance antibacterial potency. The structure-activity relationship (SAR) indicated that lipophilic substituents significantly improved activity against Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Structure | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Unsubstituted | >64 | S. aureus ATCC 33591 |
| 4-Bromo-3-methyl | 1 | B. subtilis ATCC 6623 |
| 3,4-Dichloro | 0.5 | S. aureus |
| Trifluoromethyl | 2 | Various strains |
This table illustrates the varying degrees of effectiveness based on structural modifications.
Anticancer Activity
In addition to antimicrobial properties, benzoic acid derivatives have been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression.
Case Study: Anticancer Efficacy
A particular study focused on a derivative similar to benzoic acid, demonstrating its ability to inhibit proliferation in human cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases, leading to increased apoptosis rates.
Safety and Toxicity
While exploring the biological activity of benzoic acid derivatives, it is crucial to assess their safety profiles. Research indicates that some compounds exhibit low cytotoxicity with negligible hemolytic activity at concentrations up to . This suggests potential for therapeutic applications without significant adverse effects on red blood cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
